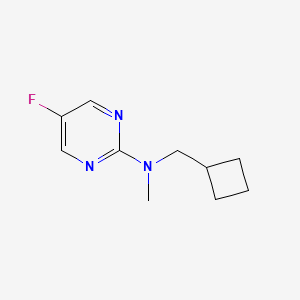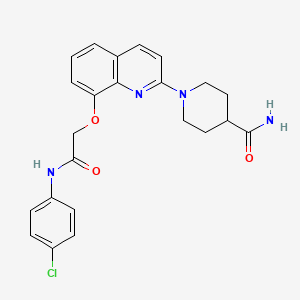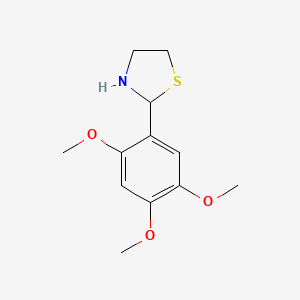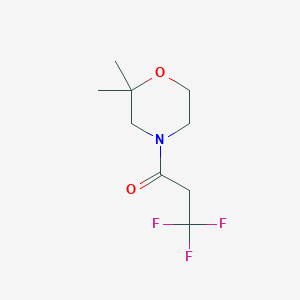
1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one” is an organic molecule that contains a morpholine ring and a trifluoropropanone group. Morpholine is a common motif in many pharmaceuticals and the trifluoropropanone group could potentially impart interesting chemical properties due to the presence of the highly electronegative fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring and the trifluoropropanone group attached at the 1-position . The presence of fluorine atoms could potentially influence the overall polarity and shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The electron-withdrawing nature of the trifluoropropanone group could make the carbonyl carbon more susceptible to nucleophilic attack. Additionally, the morpholine ring could potentially participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and could also influence its boiling and melting points .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research has identified derivatives of the compound as potent, orally active neurokinin-1 (NK1) receptor antagonists. These compounds have shown efficacy in preclinical tests relevant to clinical efficacy in treating emesis and depression, highlighting their therapeutic potential in neuropsychiatric disorder management T. Harrison et al., 2001.
Near-Infrared Luminescence
Ytterbium(III) complexes with β-diketonate ligands have been synthesized and characterized, demonstrating the impact of chain length and fluorination on near-infrared (NIR) luminescence. These findings are crucial for developing materials for optical amplifiers and other photonic applications P. Martín‐Ramos et al., 2013.
Molecular Structure Analysis
A detailed investigation on the molecular structure, vibrational analysis, and thermodynamic properties of a related compound has been conducted. This study utilized various computational methods to predict and analyze the compound's structure, offering insights into its potential applications in material science and molecular engineering H. Medetalibeyoğlu et al., 2019.
Supramolecular Chemistry
New derivatives of triflamide have been synthesized, exploring the dynamic rivalry between different types of chain and cyclic associates across various phase states. This research contributes to the understanding of supramolecular structures and the design of novel molecular assemblies N. Chipanina et al., 2020.
Organic Light-Emitting Diodes (OLEDs)
Facial homoleptic cyclometalated iridium(III) complexes have been studied for their phosphorescence properties, with applications in the development of OLED devices. This research demonstrates the potential of such complexes in improving the efficiency and color purity of OLEDs, contributing to advances in display and lighting technologies A. Tsuboyama et al., 2003.
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-8(2)6-13(3-4-15-8)7(14)5-9(10,11)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLQRCUHZIDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

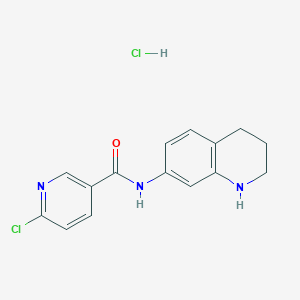
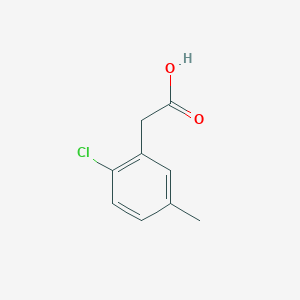
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)
![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)
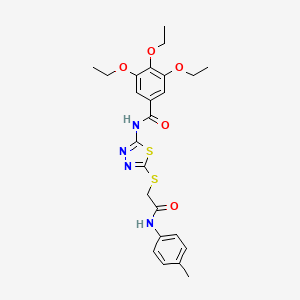
![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

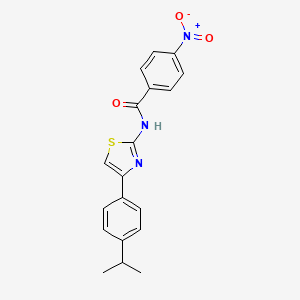
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
